
ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of both ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate and trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Trifluoroacetic acid can be prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of ethyl trifluoroacetate involves a multi-stage process. In the first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent. The mixture is then subjected to phase separation and distillation to recover ethyl trifluoroacetate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trifluoroacetate moiety is known to enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Ethyl trifluoroacetate: An ester used in the preparation of trifluoromethyl ketones and other fluorinated compounds.
Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Uniqueness
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is unique due to its combination of a pyrrolidine ring with a trifluoroacetate moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H18F3NO4 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-4-12-8(11)7-5-9(2,3)6-10-7;3-2(4,5)1(6)7/h7,10H,4-6H2,1-3H3;(H,6,7)/t7-;/m1./s1 |
Clé InChI |
BCHFTBPJTSLOAE-OGFXRTJISA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)C1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


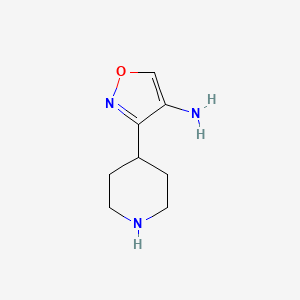
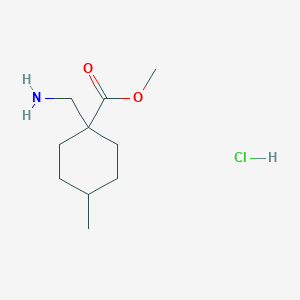
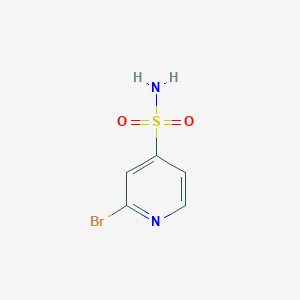
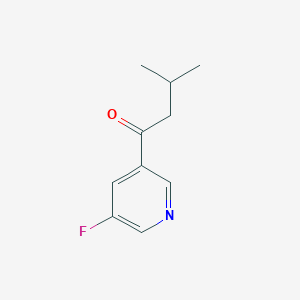


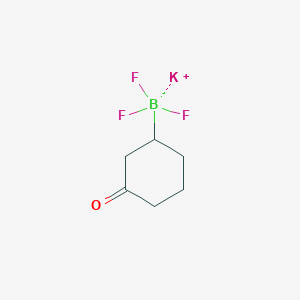
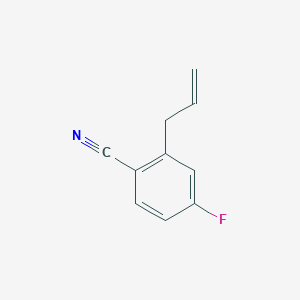
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
